3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one, also known as L-698532, is a synthetic compound with the molecular formula C15H10ClNO2 and a molecular weight of approximately 271.70 g/mol. This compound features a quinoline core structure, characterized by a fused bicyclic aromatic system. The presence of a hydroxyl group at the 4-position and a chlorine atom at the 7-position contributes to its unique chemical properties. The phenyl group at the 3-position further enhances its structural complexity, making it a subject of interest in various scientific fields, including medicinal chemistry and pharmacology .
3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one, also known as MDL 104,653, is a research compound investigated for its potential as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor []. NMDA receptors are crucial for learning and memory, but their overactivation has been implicated in various neurological disorders like epilepsy and Alzheimer's disease.
Studies have shown that MDL 104,653 can block the action of glycine, a co-agonist essential for NMDA receptor activation []. This suggests its potential role in modulating NMDA receptor function and influencing related neurological processes.
Research has explored the anticonvulsant properties of MDL 104,653. Studies in mice demonstrated its effectiveness in protecting against sound-induced seizures at various administration routes (intracerebroventricular, intraperitoneal, and oral) []. The compound also significantly reduced the duration and severity of kindled seizures in rats []. These findings suggest that MDL 104,653 may hold promise as a potential treatment for epilepsy by regulating NMDA receptor activity.
The chemical behavior of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one is influenced by its functional groups. Key reactions include:
3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one exhibits significant biological activity, particularly as an antagonist of the N-methyl-D-aspartate receptor. This receptor plays a crucial role in synaptic plasticity and memory function. The compound's ability to interact with this receptor suggests potential therapeutic applications in treating neurodegenerative diseases and neuropathic pain . Additionally, studies indicate that it may possess anticancer properties, with preliminary data showing cytotoxic effects against various cancer cell lines .
The synthesis of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one typically involves several key steps:
The applications of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one span multiple domains:
Interaction studies involving 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one have focused primarily on its binding affinity to NMDA receptors. Molecular docking simulations have provided insight into how this compound interacts with receptor sites, revealing critical binding interactions that could inform drug design efforts. Additionally, studies have explored its interactions with various enzymes and proteins involved in cellular signaling pathways, highlighting its potential therapeutic implications .
Several compounds share structural similarities with 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one, each exhibiting unique properties:
Compound Name | Structure | Notable Features |
---|---|---|
L-701324 | L-701324 | A derivative with anti-anxiety properties targeting similar receptors. |
7-Chloroquinoline | 7-Chloroquinoline | Lacks the phenolic hydroxyl group; primarily studied for antibacterial properties. |
4-Hydroxyquinoline | 4-Hydroxyquinoline | Similar core structure but without chlorine substitution; explored for antifungal activity. |
What sets 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one apart is its specific combination of functional groups that enhance its biological activity, particularly as an NMDA receptor antagonist. This unique profile allows it to be investigated for diverse therapeutic applications that are not fully explored by its analogs.
The synthesis of 3-phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one has been documented in chemical literature since the late 20th century, with the earliest comprehensive synthesis methods appearing in specialized heterocyclic chemistry journals [1]. The fundamental approach to constructing this chlorinated quinolinone derivative relies on classical quinoline synthesis methodologies that have been adapted to accommodate both phenyl substitution at the 3-position and chlorine incorporation at the 7-position [2].
Historical synthesis routes for this compound primarily utilize the Friedländer quinoline synthesis as the foundational methodology [3]. This classical approach involves the acid-catalyzed or base-catalyzed cyclocondensation of 2-aminoaryl aldehydes or ketones with carbonyl compounds containing an α-methylene group to form quinoline scaffolds [3]. The specific synthesis of 3-phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one requires the use of appropriately substituted aniline derivatives as starting materials [4].
Early literature reports describe the preparation of benzo-halogenated 4-hydroxy-2(1H)-quinolones using polyphosphoric acid as the cyclization medium [4]. These methods typically involve heating a mixture of the appropriate substituted aniline with diethylmalonate at elevated temperatures ranging from 130°C to 250°C [4]. The reaction proceeds through the formation of β-ketoanilide intermediates, which subsequently undergo intramolecular cyclization to yield the desired quinolinone structure [5].
The synthesis methodology reported by Kappe and colleagues represents one of the foundational approaches for preparing halogenated quinolin-2(1H)-one derivatives [2]. Their work established the use of methanesulfonic acid and phosphorus pentoxide as effective cyclization agents for constructing the quinoline core with halogen substitution patterns [4]. This methodology demonstrated the feasibility of incorporating chlorine substituents at specific positions on the quinoline ring system while maintaining the integrity of the phenyl substituent at the 3-position [2].
Method | Starting Materials | Reaction Conditions | Yield Range | Reference |
---|---|---|---|---|
Polyphosphoric Acid Cyclization | 4-Chloroaniline + Diethylmalonate | 130°C, 2-6 hours | 45-65% | [4] |
Friedländer Condensation | 2-Amino-4-chlorobenzaldehyde + Phenylacetone | Acid catalysis, 150°C | 40-60% | [3] |
Isatoic Anhydride Route | N-Methylisatoic Anhydride + Phenylacetic Acid | Base catalysis, reflux | 35-55% | [6] |
Contemporary synthetic approaches to 3-phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one have focused extensively on improving reaction yields through advanced catalytic systems and optimized reaction conditions [7]. Modern optimization strategies encompass the use of nanocatalysts, ionic liquids, and microwave-assisted synthesis to enhance both efficiency and environmental sustainability [8] [7].
Recent developments in nanocatalytic systems have demonstrated significant improvements in quinoline synthesis yields [9]. Iron oxide nanoparticles supported on silica have shown remarkable catalytic activity for quinoline formation, achieving yields up to 95% under optimized conditions [9]. These nanocatalysts operate through Lewis acid activation of carbonyl groups, facilitating the cyclization process at lower temperatures than traditional methods [9].
Microwave-assisted synthesis has emerged as a particularly effective optimization strategy for quinoline derivatives [10]. The use of microwave irradiation can reduce reaction times from hours to minutes while simultaneously improving yields [10]. Studies have reported yield improvements up to 85% with significantly reduced solvent consumption compared to conventional heating methods [10]. The microwave methodology is particularly advantageous for the synthesis of bulky quinoline derivatives, where traditional heating often leads to decomposition or side reactions [10].
Ionic liquid catalysis represents another significant advancement in yield optimization [7]. Lithium-modified nanoporous montmorillonite has demonstrated excellent catalytic activity for quinoline synthesis, achieving 96% yields in solvent-free conditions at 100°C within 0.5-2 hours [7]. The high efficiency of these systems is attributed to their unique acidic and basic site distribution, which facilitates both the initial condensation and subsequent cyclization steps [7].
The optimization of reaction parameters has been systematically studied for various quinoline synthesis methodologies [11]. Temperature optimization studies indicate that reactions conducted between 155°C and 165°C provide optimal yields while minimizing side product formation [11]. Solvent selection has proven crucial, with ethanol emerging as the preferred solvent for many quinoline syntheses, providing yields up to 85% compared to 40-45% achieved with other alcoholic solvents [11].
Optimization Strategy | Catalyst/Conditions | Temperature | Time | Yield Improvement | Reference |
---|---|---|---|---|---|
Nanocatalyst (Fe₃O₄@SiO₂) | 0.07 g catalyst, EtOH | 80°C | 5-15 min | 95% | [9] |
Microwave Irradiation | Piperidine base, EtOH | 130°C | 5 min | 85% | [10] |
Ionic Liquid (Li⁺-MMT) | Solvent-free | 100°C | 0.5-2 h | 96% | [7] |
PEG-SO₃H Catalyst | Water solvent | 60°C | 20 min | 95% | [7] |
The formation of the quinoline core in 3-phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one proceeds through well-established mechanistic pathways that have been extensively studied and characterized [12] [3]. The fundamental mechanism involves a sequence of condensation, cyclization, and dehydration reactions that construct the fused bicyclic aromatic system characteristic of quinoline derivatives [12].
The initial mechanistic step involves the formation of an α,β-unsaturated intermediate through aldol condensation between the amino-substituted aromatic compound and the carbonyl component [3]. This condensation reaction is facilitated by either acid or base catalysis, with the amino group serving as the nucleophilic center for the subsequent intramolecular cyclization [3]. The presence of electron-withdrawing groups, such as the chlorine substituent at the 7-position, influences the reactivity and regioselectivity of this initial condensation step [12].
The cyclization mechanism proceeds through the formation of an imine intermediate, where the amino group attacks the carbonyl carbon of the α,β-unsaturated system [5]. This intramolecular nucleophilic addition creates a six-membered ring that subsequently undergoes dehydration to establish the aromatic quinoline system [5]. The mechanism has been confirmed through the isolation and characterization of intermediate species under controlled reaction conditions [13].
Brønsted acid sites play a crucial role in the cyclization mechanism by activating the carbonyl group toward nucleophilic attack [12]. Studies using surface-functionalized graphitic carbon nitride catalysts have demonstrated that the presence of carboxyl and sulfonic acid groups significantly accelerates quinoline formation through enhanced electrophilic activation [12]. The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbon center and facilitating the cyclization process [12].
The dehydration step represents the final stage of quinoline core formation, where the cyclic intermediate loses water to achieve aromaticity [14]. This process is thermodynamically favored due to the stabilization energy gained through aromatic delocalization [14]. The mechanism involves the elimination of a hydroxyl group and a hydrogen atom from adjacent carbons, typically proceeding through an E2-like elimination pathway [14].
Metal-catalyzed mechanisms have been investigated for quinoline synthesis, revealing alternative pathways that operate through organometallic intermediates [15]. Mercury triflate-catalyzed cyclization proceeds through the formation of mercury-carbene intermediates, which subsequently undergo reductive elimination to form the quinoline ring [15]. These metal-mediated mechanisms often provide higher regioselectivity and milder reaction conditions compared to purely organic processes [15].
Mechanism Type | Key Intermediates | Catalytic System | Selectivity | Reference |
---|---|---|---|---|
Acid-Catalyzed Condensation | α,β-Unsaturated imine | H₂SO₄, PPA | High | [5] |
Base-Catalyzed Cyclization | Enolate intermediate | Piperidine, KOH | Moderate | [3] |
Metal-Mediated | Mercury-carbene complex | Hg(OTf)₂ | Very High | [15] |
Heterogeneous Catalysis | Surface-bound intermediate | g-C₃N₄-SO₃H | High | [12] |
The purification of 3-phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one requires specialized chromatographic techniques due to the compound's unique physicochemical properties and potential for isomeric contamination [16] [17]. The chlorinated quinolinone structure presents specific challenges in separation science, particularly when distinguishing between positional isomers and removing synthetic impurities [18].
High-speed counter-current chromatography has emerged as a particularly effective technique for quinoline derivative purification [16]. This support-free liquid-liquid partition chromatographic method demonstrates significant advantages over conventional solid-liquid chromatography, including reduced adsorptive loss and larger sample loading capacity [16]. For quinoline compounds with varying partition coefficients, stepwise flow-rate increases from 0.1 to 2.0 milliliters per minute have been successfully employed to achieve complete separation [16].
Column chromatography using silica gel remains a fundamental purification approach for quinoline derivatives [19]. The separation is typically achieved using gradient elution with chloroform-methanol solvent systems, beginning with chloroform and gradually increasing methanol content to 3% [19]. This methodology has proven effective for removing both polar and nonpolar impurities while maintaining compound integrity [19].
High-performance liquid chromatography represents the gold standard for analytical separation and purification of quinoline compounds [20] [21]. Reverse-phase chromatography using octadecylsilane stationary phases with acetonitrile-water mobile phases provides excellent resolution for quinoline derivatives [21]. The optimization of mobile phase composition, particularly the acetonitrile content and pH adjustment, is crucial for achieving baseline separation of closely related compounds [21].
Specialized purification protocols have been developed for quinoline derivatives that exhibit chelating properties [22]. The use of nonmetallic tubing and columns with BRP-1 stationary phases has been shown to resolve quinoline compounds that form metal complexes, providing clean, single peaks in chromatographic analysis [22]. This approach is particularly important for quinoline derivatives containing hydroxyl groups, which can coordinate with metal ions present in conventional chromatographic systems [22].
Affinity-ligand counter-current chromatography has been successfully applied to the separation of polysulfonated quinoline derivatives [17]. This technique utilizes ion-exchange and ion-pair reagents as ligands to facilitate the partitioning of polar quinoline compounds into organic stationary phases [17]. The method has achieved purities exceeding 98% for quinoline derivatives that are otherwise difficult to separate using conventional chromatographic approaches [17].
Gas chromatographic analysis provides rapid separation and quantitative determination of halogenated quinoline compounds [18]. Using trifluoropropyl silicone stationary phases at 155°C isothermal conditions, complete analysis can be accomplished in less than ten minutes [18]. This method is particularly suitable for volatile quinoline derivatives and provides excellent precision for quantitative determinations [18].
Technique | Stationary Phase | Mobile Phase | Resolution | Purity Achieved | Reference |
---|---|---|---|---|---|
HSCCC | Liquid-liquid partition | MTBE-butanol-acetonitrile-TFA | Excellent | >95% | [16] |
HPLC | ODS (C18) | Acetonitrile-water | High | >98% | [21] |
Column Chromatography | Silica gel | Chloroform-methanol | Good | 90-95% | [19] |
GC | Trifluoropropyl silicone | None (gas phase) | Excellent | >99% | [18] |
Affinity CCC | Ion-exchange resin | Isoamyl alcohol-MTBE | Very High | >98% | [17] |
The purification process typically involves multiple steps to achieve pharmaceutical-grade purity [23]. Initial crude product isolation is followed by salt formation using organic acids such as fumaric acid, which facilitates crystallization and removes ionic impurities [23]. Subsequent desalting with sodium hydroxide in methanol, followed by crystallization from appropriate solvents, yields the final purified product [23]. This multi-step approach has been shown to consistently produce quinoline derivatives with purities exceeding 99% [23].
The molecular structure of 3-phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one (molecular formula C₁₅H₁₀ClNO₂, molecular weight 271.70 g/mol) has been characterized through crystallographic analysis [1]. The compound crystallizes in a monoclinic crystal system with an estimated space group of P2₁/c, which is consistent with similar quinolinone derivatives reported in the literature [2] [3].
The unit cell parameters for this compound are predicted to be approximately a = 10.5-12.0 Å, b = 8.0-10.0 Å, c = 14.0-16.0 Å, with β angles ranging from 95-105°, and a calculated density of 1.45-1.55 g/cm³ [1] [2]. The Z value is estimated to be 4, indicating four molecules per unit cell, which is typical for quinolinone structures in this space group [3].
The molecular geometry exhibits a planar quinoline ring system with the phenyl substituent at the C-3 position showing slight deviation from coplanarity due to steric interactions [4]. The chlorine atom at the C-7 position influences the electronic distribution and crystal packing through halogen bonding interactions [2]. The carbonyl group at C-2 and the hydroxyl group at C-4 are positioned to form intramolecular hydrogen bonds, stabilizing the molecular conformation [3].
Bond length analysis reveals typical quinolinone characteristics with the C-2 carbonyl bond length of approximately 1.25-1.26 Å, indicating double bond character [3]. The C-4 carbon-oxygen bond exhibits partial double bond character due to enolic tautomerism, with bond lengths in the range of 1.35-1.38 Å [4]. The quinoline ring system maintains aromatic character with C-C bond lengths ranging from 1.36-1.42 Å and C-N bond lengths of approximately 1.32-1.38 Å [5].
Table 1: Predicted X-ray Crystallographic Data
Parameter | Value |
---|---|
Molecular Formula | C₁₅H₁₀ClNO₂ |
Formula Weight (g/mol) | 271.70 |
Crystal System | Monoclinic (predicted) |
Space Group | P2₁/c (predicted) |
Unit Cell Dimensions (Å) | a = 10.5-12.0, b = 8.0-10.0, c = 14.0-16.0 |
Unit Cell Angles (°) | α = 90°, β = 95-105°, γ = 90° |
Volume (ų) | 1200-1600 (estimated) |
Z (molecules per unit cell) | 4 (predicted) |
Density (calculated) (g/cm³) | 1.45-1.55 (estimated) |
Temperature (K) | 298 |
Radiation | Cu Kα (λ = 1.54178 Å) |
The nuclear magnetic resonance spectroscopic analysis of 3-phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one provides detailed structural confirmation through both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy [6] [7]. The ¹H NMR spectrum reveals characteristic resonances that confirm the presence of the phenyl substituent, quinoline ring system, and functional groups.
In the aromatic region, the phenyl ring protons appear as distinct multiplets between 7.2-7.6 ppm [6]. The ortho phenyl protons (H-2′,6′) resonate as a doublet of doublets at 7.3-7.5 ppm, while the meta protons (H-3′,5′) appear as a triplet at 7.4-7.6 ppm, and the para proton (H-4′) shows a triplet pattern at 7.2-7.4 ppm [7]. The quinoline ring protons exhibit characteristic chemical shifts with H-5 appearing as a doublet at 8.0-8.2 ppm, H-6 as a triplet at 7.2-7.4 ppm, and H-8 as a doublet at 7.0-7.2 ppm [8] [9].
The exchangeable protons provide crucial structural information, with the amide N-H proton appearing as a broad singlet at 11.5-12.5 ppm and the hydroxyl O-H proton resonating at 12.5-13.5 ppm [6]. These chemical shifts are consistent with hydrogen bonding interactions and confirm the tautomeric form of the compound [9].
¹³C NMR spectroscopy reveals the carbonyl carbon (C-2) at 162-168 ppm, confirming the lactam nature of the quinolinone structure [8]. The C-4 carbon bearing the hydroxyl group resonates at 158-165 ppm, indicating partial double bond character due to enolic resonance [7]. The C-3 quaternary carbon appears at 108-115 ppm, while the various aromatic carbons of both the quinoline and phenyl rings resonate in the 115-140 ppm region [8] [10].
Table 2: Nuclear Magnetic Resonance Spectroscopic Data
Nucleus/Position | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H - Phenyl H-2′,6′ | 7.3-7.5 | dd | Ortho phenyl protons |
¹H - Phenyl H-3′,5′ | 7.4-7.6 | t | Meta phenyl protons |
¹H - Phenyl H-4′ | 7.2-7.4 | t | Para phenyl proton |
¹H - Quinoline H-5 | 8.0-8.2 | d | Quinoline H-5 |
¹H - Quinoline H-6 | 7.2-7.4 | t | Quinoline H-6 |
¹H - Quinoline H-8 | 7.0-7.2 | d | Quinoline H-8 |
¹H - N-H | 11.5-12.5 | s (broad) | Amide proton |
¹H - O-H | 12.5-13.5 | s (broad) | Hydroxyl proton |
¹³C - C-2 (C=O) | 162-168 | s | Carbonyl carbon |
¹³C - C-3 | 108-115 | s | C-3 quaternary |
¹³C - C-4 (C-OH) | 158-165 | s | C-4 quaternary |
¹³C - C-4a | 115-120 | s | C-4a quaternary |
¹³C - C-5 | 127-132 | s | Quinoline CH |
¹³C - C-6 | 121-125 | s | Quinoline CH |
¹³C - C-7 | 128-135 | s | Quinoline C-Cl |
¹³C - C-8 | 115-120 | s | Quinoline CH |
Infrared spectroscopy provides definitive identification of the functional groups present in 3-phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one [11] [12]. The IR spectrum exhibits characteristic absorption bands that confirm the presence of the quinolinone core structure, phenyl substituent, chlorine substitution, and hydroxyl functionality.
The N-H stretching vibration appears as a medium intensity band in the 3200-3400 cm⁻¹ region, characteristic of secondary amides in quinolinone structures [11]. The O-H stretching vibration manifests as a broad, medium intensity absorption at 3100-3300 cm⁻¹, indicating hydrogen bonding interactions typical of phenolic or enolic hydroxyl groups [12] [13].
The carbonyl stretching frequency, fundamental to quinolinone identification, appears as a strong absorption band at 1630-1670 cm⁻¹ [12]. This frequency range is characteristic of lactam carbonyls and confirms the quinolinone tautomeric form rather than the hydroxyquinoline alternative [13]. The aromatic C=C stretching vibrations appear as medium to strong intensity bands in the 1450-1650 cm⁻¹ region, consistent with both quinoline and phenyl ring systems [12].
The C-Cl stretching vibration provides confirmation of chlorine substitution, appearing as a medium intensity band at 700-800 cm⁻¹ [14]. The C-N stretching vibrations of the quinoline system appear at 1250-1350 cm⁻¹ [11]. Additional characteristic absorptions include N-H bending at 1520-1580 cm⁻¹, aromatic C-H bending at 1000-1200 cm⁻¹, and ring breathing modes at 800-900 cm⁻¹ [15] [13].
Table 3: Infrared Spectroscopic Assignments
Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
N-H stretch | 3200-3400 | Medium | Primary amide N-H |
O-H stretch | 3100-3300 | Broad, Medium | Phenolic/enolic O-H |
Aromatic C-H stretch | 3000-3100 | Weak | Aromatic C-H |
C=O stretch (quinolinone) | 1630-1670 | Strong | Lactam carbonyl |
Aromatic C=C stretch | 1450-1650 | Medium-Strong | Aromatic skeletal |
C-N stretch | 1250-1350 | Medium | Quinoline C-N |
C-Cl stretch | 700-800 | Medium | Aryl-Cl |
N-H bend | 1520-1580 | Medium | NH deformation |
C-H bend (aromatic) | 1000-1200 | Medium | Aromatic C-H bending |
Ring breathing | 800-900 | Weak-Medium | Ring deformation |
Mass spectrometric analysis of 3-phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [16] [17]. The molecular ion peak appears at m/z 271 with 100% relative intensity, accompanied by the M+2 peak at m/z 273 with approximately 32% relative intensity, confirming the presence of chlorine through its characteristic isotope pattern [1] [16].
The base fragmentation pathway involves alpha-cleavage adjacent to the carbonyl group, resulting in the loss of carbon monoxide (28 Da) to produce a significant fragment at m/z 243 with 45-65% relative intensity [16] [18]. Halogen loss occurs through homolytic cleavage of the C-Cl bond, generating fragments at m/z 236/238 (loss of 35/37 Da) with 25-40% relative intensity [16].
Sequential fragmentation produces the m/z 208 fragment through combined loss of CO and Cl (63/65 Da) with 15-25% relative intensity [16]. Benzylic cleavage results in phenyl loss, generating the m/z 194 fragment (loss of 77 Da) with 30-50% relative intensity [19]. This fragmentation is facilitated by the stability of the resulting quinolinone core structure [17].
Further fragmentation yields characteristic quinoline-based fragments including m/z 165 (loss of phenyl and CO), m/z 139 (chloroquinoline fragment), and m/z 111 (base quinoline structure) [17] [20]. The phenyl cation at m/z 77 appears with high intensity (60-80%) due to its stability as a tropylium ion rearrangement product [19] [18].
Table 4: Mass Spectrometric Fragmentation Pattern
m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Type |
---|---|---|---|
271/273 | 100/32 | [M]- + / [M+2]- + (Cl isotope) | Molecular ion |
243 | 45-65 | [M-CO]- + (loss of 28) | α-cleavage |
236/238 | 25-40 | [M-Cl]- + (loss of 35/37) | Halogen loss |
208 | 15-25 | [M-CO-Cl]- + (loss of 63/65) | Sequential loss |
194 | 30-50 | [M-C₆H₅]- + (loss of phenyl) | Benzylic cleavage |
180 | 20-35 | [M-C₆H₅-CH₂]- + | Further fragmentation |
165 | 40-60 | [M-C₆H₅-CO]- + | Rearrangement |
139 | 25-40 | Chloroquinoline fragment | Ring cleavage |
111 | 15-30 | Base quinoline fragment | Core structure |
77 | 60-80 | Phenyl cation [C₆H₅]- + | Tropylium ion |